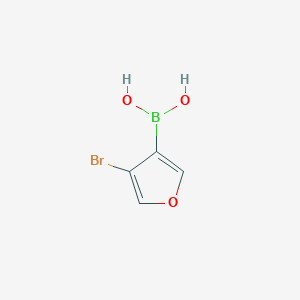

(4-Bromofuran-3-yl)boronic acid

説明

特性

IUPAC Name |

(4-bromofuran-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BBrO3/c6-4-2-9-1-3(4)5(7)8/h1-2,7-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHUJOCJFXONOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=COC=C1Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BBrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 4 Bromofuran 3 Yl Boronic Acid

Participation in Transition-Metal-Catalyzed Cross-Coupling Reactions

The primary application of (4-Bromofuran-3-yl)boronic acid in organic synthesis is as a coupling partner in transition-metal-catalyzed reactions. These reactions, most notably the Suzuki-Miyaura coupling, leverage the reactivity of the boronic acid moiety to create new chemical bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide. libretexts.org this compound is an effective partner in these reactions, which are typically catalyzed by palladium complexes. libretexts.orgyoutube.com The general mechanism involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.orguwindsor.ca

The choice of catalyst and ligand is critical for the success of Suzuki-Miyaura reactions involving this compound. Palladium catalysts are most commonly employed, often in the form of Pd(0) or Pd(II) precursors that are reduced in situ. rsc.orgmdpi.com Nickel catalysts have also emerged as a cost-effective and efficient alternative to palladium for certain cross-coupling reactions. mdpi.com

The ligands coordinated to the metal center play a crucial role in the catalytic cycle. researchgate.netresearchgate.net They influence the catalyst's stability, reactivity, and selectivity. organic-chemistry.org Sterically bulky and electron-rich phosphine (B1218219) ligands are particularly effective as they facilitate both the oxidative addition and reductive elimination steps. libretexts.orgrsc.org Examples of commonly used phosphine ligands include:

Triphenylphosphine (PPh₃) : One of the earliest and most widely used ligands. libretexts.orgrsc.org

Tri(tert-butyl)phosphine (P(tBu)₃) : A sterically demanding ligand that promotes the formation of highly reactive monoligated palladium species. rsc.org

Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) : These are known for their high activity in coupling challenging substrates, including electron-rich aryl chlorides. mdpi.comrsc.org

CataCXium A : A phosphine ligand that has shown unique competence in certain Suzuki-Miyaura cross-coupling reactions. nih.gov

The selection of the ligand can significantly impact the reaction's outcome, with some ligands promoting higher yields and better stereoselectivity. organic-chemistry.org For instance, in some cases, Pd(P(o-Tol)₃)₂ has been shown to be superior to other catalysts in maintaining the stereochemistry of the starting materials. organic-chemistry.org

Table 1: Common Catalytic Systems in Suzuki-Miyaura Reactions

| Catalyst/Precatalyst | Ligand | Typical Substrates | Reference |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | Aryl chlorides | nih.gov |

| Pd₂(dba)₃ | P(t-Bu)₃ | Aryl chlorides | princeton.edu |

| Pd(PPh₃)₄ | - | Aryl iodides, bromides | nih.gov |

| NiCl₂(dppf) | - | Alkylboranes | mdpi.com |

| Pd-CataCXium A-G3 | CataCXium A | Heteroarylboronic esters | nih.gov |

Bases and solvents are crucial components of the Suzuki-Miyaura reaction, significantly influencing reaction rates and yields. rsc.orgresearchgate.net The primary role of the base is to activate the boronic acid for transmetalation. nih.gov It is believed that the base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center. nih.gov Common bases used include:

Potassium carbonate (K₂CO₃) rsc.orgresearchgate.net

Sodium carbonate (Na₂CO₃) dergipark.org.tr

Potassium phosphate (B84403) (K₃PO₄) nih.gov

Cesium carbonate (Cs₂CO₃) researchgate.net

Potassium tert-butoxide (KOt-Bu) organic-chemistry.org

The choice of base can be critical, and its effect is often coupled with the solvent system. researchgate.net For instance, the use of K₃PO₄ in aqueous dioxane is a widely employed and effective combination. nih.gov In some cases, anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) have been shown to dramatically decrease reaction times. nih.gov

The solvent system must be capable of dissolving both the organic and inorganic reaction components. Common solvents include:

Toluene au.dk

Tetrahydrofuran (B95107) (THF) princeton.edu

Dioxane nih.gov

Methanol researchgate.net

Water (often used in combination with an organic solvent) nih.gov

The presence of water can be beneficial, facilitating the formation of hydroxo-palladium species that are competent in the transmetalation step. researchgate.net

Table 2: Influence of Base and Solvent on a Model Suzuki-Miyaura Coupling

| Base | Solvent | Yield (%) | Reference |

|---|---|---|---|

| K₂CO₃ | Methanol | High | rsc.org |

| K₃PO₄ | Dioxane/H₂O | Good to Excellent | nih.gov |

| Cs₂CO₃ | Dioxane/H₂O | Good | researchgate.net |

| KOt-Bu | tert-amyl alcohol | High | organic-chemistry.org |

| TMSOK | Anhydrous THF | High (fast reaction) | nih.gov |

This compound can be successfully coupled with a wide array of aryl and heteroaryl halides (chlorides, bromides, iodides) and triflates. libretexts.orgdergipark.org.trresearchgate.net The reactivity of the halide partner generally follows the order I > Br > OTf > Cl. princeton.edu However, with the development of advanced catalytic systems, even less reactive aryl chlorides can be effectively coupled. nih.gov

The electronic nature of the substituents on the aryl or heteroaryl halide can influence the reaction. Electron-withdrawing groups on the halide partner tend to accelerate the oxidative addition step, often leading to higher yields and faster reactions. researchgate.net Conversely, electron-donating groups can make the oxidative addition more challenging. rsc.org

Heteroaryl halides, such as those derived from pyridine, pyrazole, and thiophene, are also viable coupling partners, leading to the synthesis of various heterobiaryl compounds. dergipark.org.trsemanticscholar.org The ability to couple two different heterocycles is a significant advantage of this methodology. nih.gov

Regioselectivity and chemoselectivity are important considerations in the cross-coupling reactions of substituted furans. researchgate.net In the case of this compound, the reaction typically occurs at the C3 position via the boronic acid group.

Chemoselectivity becomes crucial when multiple reactive sites are present in the molecule. For instance, in a molecule containing both a bromine atom and a boronic acid group, such as this compound itself, a Suzuki-Miyaura reaction can be directed to the boronic acid functionality by coupling it with an aryl halide. The remaining bromine atom can then be used in a subsequent cross-coupling reaction, allowing for a stepwise and controlled synthesis of di-substituted furans. researchgate.net This sequential approach offers a powerful strategy for building molecular complexity. nih.gov

The choice of catalyst and reaction conditions can influence the selectivity. For example, in dihalo-substituted heterocycles, it is sometimes possible to selectively react at one halogen position over another by carefully tuning the catalytic system. nih.gov

Other Palladium-Catalyzed Coupling Reactions (e.g., if applicable to other C-C, C-N, C-O bond formations)

While the Suzuki-Miyaura reaction is the most prominent application, the boronic acid functionality and the bromine atom on this compound can potentially participate in other palladium-catalyzed transformations.

The bromine atom at the C4 position can undergo various palladium-catalyzed cross-coupling reactions, including Stille coupling (with organostannanes), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes). youtube.comyoutube.com These reactions would typically occur after the initial Suzuki-Miyaura coupling of the boronic acid group, providing a route to further functionalize the furan (B31954) ring.

Furthermore, boronic acids can sometimes participate in C-N and C-O bond-forming reactions, although these are less common than C-C coupling. For instance, under specific conditions, palladium catalysts can facilitate the coupling of boronic acids with amines or alcohols. However, detailed examples specifically involving this compound in such reactions are not extensively documented in the provided search results. The primary utility remains its role in C-C bond formation via the Suzuki-Miyaura pathway.

Copper-Promoted Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions have emerged as a significant alternative to the more common palladium-catalyzed methods. rsc.org The use of copper is advantageous due to its lower cost and toxicity compared to palladium. rsc.org These reactions are particularly useful for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com

In the context of boronic acids, copper catalysis facilitates the coupling of organoboronic esters with organohalides. rsc.org A general method for the copper-catalyzed cross-coupling of both aryl and alkylboranes with electron-deficient aryl bromides and heteroaryl bromides has been developed. rsc.org The reaction mechanism is believed to involve the formation of an aryl copper intermediate through transmetalation with the boronic ester, which then reacts with an aryl halide. rsc.org

While specific studies detailing the copper-promoted cross-coupling of this compound are not prevalent, the general principles of copper-catalyzed reactions of arylboronic acids can be applied. The process would involve the transmetalation of the (4-bromofuran-3-yl) group from boron to a copper catalyst. The presence of a coordinating base is often crucial, enabling the B-to-Cu(II) transmetalation through the formation of mixed Cu-(μ-OH)-B intermediates. mdpi.com The resulting organocopper species can then participate in coupling reactions with various partners. For instance, copper-catalyzed stereospecific cross-couplings of boronic esters have been reported to work with a range of electrophiles including alkynyl bromides, allyl halides, and acyl chlorides. nih.gov

Table 1: General Conditions for Copper-Catalyzed Cross-Coupling of Boronic Esters

| Parameter | Condition |

| Catalyst | SIMesCuCl or XantphosCuCl |

| Substrates | Aryl/Alkylboronic Esters and Aryl Bromides/Iodides |

| Temperature | Often elevated (e.g., 120 °C) |

| Key Feature | Can couple substrates that are challenging for Pd-catalysis |

This table represents generalized conditions and may vary based on specific substrates. rsc.org

C-H Activation Strategies Involving Boronic Acids

Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, and boronic acids like this compound can play a key role as coupling partners in these transformations.

Palladium-Catalyzed C-H Arylation and Functionalization

Palladium catalysis is a cornerstone of C-H activation chemistry. nih.gov In this context, aryl boronic acids serve as effective arylating agents for the direct functionalization of (hetero)arenes. nih.gov This approach avoids the need for pre-functionalized substrates, making it a more atom-economical process. The reaction of an aryl chloride with tetrahydroxydiboron (B82485) in the presence of a palladium catalyst can produce arylboronic acids, which can then be used in subsequent C-H functionalization reactions. organic-chemistry.org

For a molecule like this compound, the furan ring itself could be subject to further C-H functionalization, or the boronic acid could be used to arylate another molecule's C-H bond. A significant challenge in molecules with multiple reactive sites is chemoselectivity. Research on the palladium-catalyzed direct arylation of 4-bromo N-substituted pyrazoles has shown that C-H arylation can be achieved at the C5 position without cleaving the C4-Br bond, demonstrating that such selective transformations are feasible. rsc.org This suggests that this compound could potentially undergo C-H functionalization at the C2 or C5 positions of the furan ring while preserving the C-Br and C-B bonds under specific catalytic conditions.

Oxidative C-H Functionalization

Oxidative C-H functionalization represents another important class of reactions. In some cases, arylboronic acids can be converted into their corresponding aryl radicals. nih.gov This transformation is often achieved using a catalytic amount of a metal, like silver, in the presence of a persulfate oxidant. nih.gov The generated aryl radical can then be trapped by a heteroarene, leading to the formation of a new C-C bond after an oxidation and re-aromatization sequence. nih.gov This method allows for the mild, room-temperature generation of aryl radicals from boronic acids for subsequent C-H functionalization reactions. nih.gov This strategy could be employed using this compound to introduce the 4-bromofuran-3-yl moiety onto various substrates through a radical pathway.

Site-Selective C-H Activation on Furan Ring Systems

Achieving site-selectivity in C-H activation is a primary challenge, especially in molecules with multiple C-H bonds. nih.gov The outcome of a C-H activation reaction on the furan ring of this compound would be influenced by the electronic effects of the existing substituents. Directing groups are a common strategy to control regioselectivity, guiding the catalyst to a specific C-H bond. acs.org For instance, N-methyliminodiacetic acid (MIDA) has been developed into a derivative that can act as both a protecting group for the boronic acid and a directing group for meta-C(sp²)–H functionalization. rsc.org

In the absence of a strong directing group, the inherent reactivity of the furan ring would dictate the position of C-H activation. Palladium-catalyzed coupling reactions have been used for the C-H bond cleavage at the C-4 position of 2,3,5-trisubstituted furans to synthesize functionalized furans. koreascience.kr For this compound, the positions C2 and C5 are available for C-H functionalization. The electronic properties of the bromo (electron-withdrawing) and boronic acid groups would influence the electron density at these positions, thereby affecting the site-selectivity of the reaction.

Mechanistic Pathways of Catalytic Transformations

Understanding the mechanistic pathways of these catalytic reactions is crucial for their optimization and broader application.

Role of Transmetalation in Boron Chemistry

Transmetalation is the key step in Suzuki-Miyaura cross-coupling reactions, involving the transfer of the organic group from the boron atom to the palladium(II) center. rsc.orgnih.gov Despite the widespread use of this reaction, the precise mechanism of this transfer has been a subject of extensive study. illinois.edu

The catalytic cycle typically begins after the oxidative addition of an organic halide to a Pd(0) complex, forming an organopalladium(II) halide. The transmetalation process with the boronic acid follows. A base is required for this step, and its role can be to activate the boronic acid into a more nucleophilic boronate species (the "oxoboronate pathway") or to exchange with the halide on the palladium complex to form a more reactive palladium-hydroxide species (the "oxo-palladium pathway"). researchgate.net

Recent studies using low-temperature NMR spectroscopy have successfully detected and characterized pre-transmetalation intermediates. illinois.edu These studies have identified species with Pd-O-B linkages, confirming that the boronic acid coordinates to the palladium center before the organic group transfer occurs. illinois.edu Two distinct intermediates have been proposed: a tricoordinate boronic acid complex and a tetracoordinate boronate complex, both of which can lead to the cross-coupled product. illinois.edu Furthermore, it has been shown that boronic esters can also undergo transmetalation directly, sometimes at significantly enhanced rates compared to the corresponding boronic acids. nih.gov The rate of transmetalation is influenced by factors such as the ability to create an empty coordination site on the palladium atom and the nucleophilicity of the ipso-carbon attached to boron. nih.gov

Table 2: Key Mechanistic Steps in Transmetalation

| Step | Description |

| 1. Base Activation | The base activates the boronic acid to form a more reactive boronate. |

| 2. Ligand Substitution | The boronate or boronic acid displaces a ligand on the Pd(II) complex. |

| 3. Pre-Transmetalation Intermediate Formation | A complex with a Pd-O-B linkage is formed. |

| 4. Transmetalation | The organic group (e.g., 4-bromofuran-3-yl) is transferred from boron to palladium. |

| 5. Reductive Elimination | The coupled product is eliminated, regenerating the Pd(0) catalyst. |

This table outlines the generally accepted sequence of events in the transmetalation stage of a Suzuki-Miyaura cross-coupling reaction. nih.govillinois.edu

Oxidative Addition and Reductive Elimination Steps

The reactivity of this compound is predominantly showcased in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The mechanism of this reaction is a well-studied catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The oxidative addition and reductive elimination steps bookend the cycle and are crucial for the formation of the new carbon-carbon bond and the regeneration of the active catalyst.

The catalytic cycle begins with the oxidative addition of an organic halide to a low-valent palladium(0) complex. youtube.com In a typical reaction involving this compound, the coupling partner would be an aryl or vinyl halide (Ar-X). The Pd(0) catalyst inserts into the carbon-halogen bond, breaking it and forming two new bonds with the palladium center. This process oxidizes the palladium from its 0 oxidation state to +2, resulting in a square planar Pd(II) intermediate. youtube.com Studies on related systems have demonstrated that for some catalyst systems, this oxidative addition can proceed under remarkably mild conditions, even at room temperature. organic-chemistry.orgnih.gov The stability of the resulting organopalladium(II) adduct is critical, as it must persist long enough to engage in the subsequent transmetalation step without undergoing premature side reactions like β-hydride elimination. nih.govlibretexts.org

Following transmetalation, where the furan moiety is transferred from the boron atom to the palladium center, the cycle concludes with reductive elimination . This step is the reverse of oxidative addition and is the key bond-forming event. youtube.com The two organic groups attached to the palladium(II) center—the group from the initial organic halide and the 4-bromofuran-3-yl group—are expelled from the metal's coordination sphere as a single molecule, joined by a new C-C bond. libretexts.org Simultaneously, the palladium center is reduced from Pd(II) back to its original Pd(0) state, thus regenerating the active catalyst which can then enter another cycle. youtube.com The successful completion of this step yields the desired biaryl or substituted furan product and ensures the catalytic nature of the process.

The general mechanism is summarized in the following table:

| Step | Description | Key Transformation |

|---|---|---|

| Oxidative Addition | A Pd(0) complex reacts with an organic halide (R-X), inserting into the R-X bond. | Pd(0) → Pd(II) |

| Transmetalation | The organoboronic acid (in its activated boronate form) transfers its organic group to the Pd(II) complex, displacing the halide. | R' group from boronic acid replaces X on Pd(II) complex. |

| Reductive Elimination | The two organic groups (R and R') on the Pd(II) complex are coupled and eliminated, forming a new C-C bond. | Pd(II) → Pd(0) + R-R' |

Functional Group Compatibility and Orthogonal Reactivity

The utility of this compound in complex molecule synthesis is heavily dependent on its compatibility with various functional groups and its potential for orthogonal reactivity. The Suzuki-Miyaura coupling, the primary reaction for this compound, is renowned for its high functional group tolerance, a significant advantage over other coupling methods like those using highly basic and nucleophilic Grignard or organolithium reagents. sigmaaldrich.com

Functional Group Compatibility

Research on the synthesis of highly substituted furans demonstrates that the conditions used for Suzuki couplings on borylated furan cores are compatible with a wide array of functional groups. d-nb.infonih.gov This allows for the presence of sensitive functionalities on either the boronic acid component or its coupling partner. While specific data for this compound is part of the broader class of organoboron reagents, general findings can be extrapolated. The mild, often basic conditions (using bases like K₃PO₄, CsF, or K₂CO₃) tolerate groups that might be sensitive to more aggressive reagents. organic-chemistry.orgnih.gov

The table below summarizes the compatibility of typical Suzuki-Miyaura reaction conditions with various functional groups, which is relevant for reactions involving this compound.

| Functional Group Class | Examples | General Compatibility | Citation |

|---|---|---|---|

| Ethers & Thioethers | -OCH₃, -SPh | High | d-nb.infonih.gov |

| Esters & Amides | -CO₂Me, -CONH₂ | High, especially with mild bases like K₃PO₄ or KF | organic-chemistry.orgnih.gov |

| Ketones & Aldehydes | -C(O)R, -CHO | Moderate to High; can be sensitive to strong bases | researchgate.net |

| Nitriles | -CN | High | researchgate.net |

| Nitro Groups | -NO₂ | High | nih.gov |

| Other Halogens | -F, -Cl | High; can allow for sequential couplings | libretexts.org |

| Heterocycles | Pyridine, Thiophene | High | d-nb.infouva.nl |

Orthogonal Reactivity

Orthogonal reactivity refers to the ability to selectively perform a reaction at one functional site in a molecule without affecting another, potentially reactive, site. This compound is a prime candidate for such strategies due to its two distinct reactive handles: the boronic acid and the bromo substituent.

Sequential Cross-Coupling : The C-B and C-Br bonds can undergo palladium-catalyzed cross-coupling reactions under different conditions. Typically, the C-Br bond is more reactive than a C-Cl bond but its reactivity relative to the boronic acid can be tuned. One could first perform a Suzuki coupling at the boronic acid position, and then, in a subsequent step, use the bromo substituent for another coupling reaction (e.g., Sonogashira, Stille, or a second Suzuki coupling). This stepwise approach allows for the controlled, regioselective introduction of different substituents onto the furan ring. d-nb.infonih.gov

Boron Protecting Groups : To achieve true orthogonality, especially in iterative synthesis, the boronic acid can be "masked" or protected. N-methyliminodiacetic acid (MIDA) boronate esters are a leading example of this strategy. sigmaaldrich.com These esters are stable to a wide range of anhydrous reaction conditions, including those used for Suzuki-Miyaura coupling. sigmaaldrich.com A hypothetical this compound MIDA ester could first undergo cross-coupling at the C-Br position. Subsequently, the MIDA group can be easily removed under mild aqueous basic conditions to liberate the free boronic acid, which is then available for a second, different cross-coupling reaction. sigmaaldrich.com This "boron-masking" strategy enables the programmable and iterative synthesis of complex molecules from a single building block. capes.gov.br

This dual reactivity makes this compound a valuable building block in modular synthesis, where complexity can be built in a controlled and predictable manner. nih.gov

Applications in Advanced Organic Synthesis Research

Building Block in the Synthesis of Complex Furan-Containing Heterocycles

(4-Bromofuran-3-yl)boronic acid and its parent compound, furan-3-boronic acid, are highly valued for their role in constructing complex furan-containing heterocycles. oakwoodchemical.com The primary application of these boronic acids lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. chemimpex.comlibretexts.org This reaction allows for the coupling of the furan (B31954) ring with a diverse range of aryl or vinyl halides, providing access to a wide array of substituted furans that are often difficult to synthesize through other methods. The reactivity of furan-3-boronic acid makes it a key intermediate in the synthesis of biaryl compounds, which are prevalent in many biologically active molecules. cymitquimica.com

The versatility of the Suzuki-Miyaura coupling using furan-based boronic acids has been demonstrated in the synthesis of various bis(heterocycles). For instance, nickel-catalyzed coupling reactions have been successfully employed to synthesize compounds like 5-(furan-3-yl)pyrimidine, showcasing the utility of these reagents in creating complex heterocyclic frameworks. orgsyn.org

Precursor in the Construction of Natural Product Scaffolds and Analogs

The furan moiety is a common structural motif in a multitude of natural products exhibiting a wide range of biological activities. researchgate.netrsc.orgnih.gov Consequently, this compound and related furan boronic acids serve as crucial precursors in the total synthesis and analog development of these bioactive molecules. nih.gov The ability to introduce the furan ring regioselectively via Suzuki-Miyaura coupling is a significant advantage in the multi-step synthesis of complex natural products. libretexts.org

Research has highlighted the importance of furan-containing compounds derived from natural sources, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF), as platform chemicals for the synthesis of fine chemicals and pharmaceuticals. nih.govmdpi.com The strategic use of furan boronic acids allows for the elaboration of these simple starting materials into more complex structures that mimic or are identical to natural product scaffolds.

Utility in Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. Boronic acids, in general, are essential building blocks in DOS due to their versatility in coupling reactions. chem-space.comnih.govresearchgate.netresearchgate.netchemrxiv.org this compound, with its reactive handles—the boronic acid and the bromo substituent—is particularly well-suited for this approach.

The Suzuki-Miyaura reaction, being highly reliable and functional group tolerant, allows for the creation of large libraries of furan-containing compounds by varying the coupling partner. researchgate.net This strategy has been successfully applied to the synthesis of peptide-boronic acids, demonstrating the potential for creating hybrid molecules with significant scientific potential. nih.govnih.gov The ability to generate a diverse set of molecules from a common precursor like this compound is a powerful tool in medicinal chemistry for exploring structure-activity relationships. nih.govresearchgate.net

Contributions to the Synthesis of Novel Organic Materials

The unique electronic and photophysical properties of conjugated organic molecules have led to their extensive use in the development of novel organic materials. Boron-containing heterocycles, including those derived from furan, are of interest for their potential applications in organic light-emitting devices (OLEDs) and other electronic materials. aablocks.com

The synthesis of highly π-conjugated systems often relies on cross-coupling reactions where boronic acids are key reagents. The use of this compound can facilitate the construction of furan-containing polymers and oligomers with tailored electronic properties. Research into the synthesis of isoelectronic analogs of benzene-based molecules has been a primary focus, with cyclocondensation reactions of boronic acids being a common route to complex, photoactive structures. aablocks.com

Integration into Total Synthesis Strategies of Bioactive Molecules

The total synthesis of complex bioactive molecules is a cornerstone of organic chemistry, often requiring a strategic and convergent approach. researchgate.netrsc.org Boronic acids are frequently employed in the key bond-forming steps of these syntheses. nih.govnih.govresearchgate.net The integration of this compound into total synthesis strategies allows for the late-stage introduction of the furan moiety, a feature present in numerous pharmacologically active compounds. nih.gov

For example, the synthesis of various bioactive compounds, including anticancer and antimicrobial agents, has been achieved using boronic acid-mediated cross-coupling reactions. nih.govresearchgate.net The ability to form carbon-carbon bonds under mild conditions makes the Suzuki-Miyaura reaction with reagents like this compound a highly valuable tool in the intricate process of total synthesis. libretexts.org

Computational and Theoretical Studies of 4 Bromofuran 3 Yl Boronic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic properties of molecules. For boronic acid derivatives, DFT methods, such as B3LYP with a 6-31G(d,p) basis set, have been successfully used to determine their geometrical structures and electronic transitions. lodz.pl

Elucidation of Electronic Structure and Reactivity Descriptors

DFT calculations allow for the determination of key electronic structure descriptors that govern the reactivity of (4-bromofuran-3-yl)boronic acid. These descriptors include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity.

Global reactivity descriptors, such as electrophilicity and nucleophilicity, can also be derived from DFT calculations. These descriptors provide a quantitative measure of the molecule's tendency to accept or donate electrons, respectively, which is fundamental to predicting its behavior in chemical reactions. The analysis of these descriptors can reveal the most probable sites for electrophilic and nucleophilic attack.

Computational Modeling of Reaction Mechanisms and Transition States

DFT calculations are instrumental in modeling the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the transition state structures and calculate their corresponding activation energies. This information is vital for understanding the kinetics and feasibility of a particular reaction pathway. lodz.pl For instance, in Suzuki-Miyaura cross-coupling reactions, where boronic acids are key reagents, computational modeling can elucidate the intricate steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational preferences of this compound significantly influence its reactivity. Conformational analysis, often performed using computational methods, explores the different spatial arrangements of the atoms in the molecule and their relative energies. For boronic acids, the orientation of the boronic acid group relative to the furan (B31954) ring is of particular interest.

Intramolecular interactions, such as hydrogen bonding between the hydroxyl groups of the boronic acid moiety and the oxygen atom of the furan ring, can play a crucial role in stabilizing certain conformations. The presence of the bromine atom can also introduce specific electronic and steric effects that influence the molecule's preferred geometry.

Prediction of Reactivity and Regioselectivity

Computational models can predict the reactivity and regioselectivity of this compound in various chemical transformations. By analyzing the distribution of electron density and the local reactivity descriptors, such as Fukui functions, it is possible to identify the most reactive sites within the molecule.

For example, in electrophilic aromatic substitution reactions, these calculations can predict whether substitution is more likely to occur at the furan ring or if the boronic acid group will be targeted. Similarly, in cross-coupling reactions, theoretical models can help predict the preferred coupling partner and the regiochemical outcome of the reaction.

Spectroscopic Characterization in Research Contexts

Computational chemistry plays a vital role in interpreting experimental spectroscopic data. Advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure of synthesized compounds like this compound.

Advanced NMR: ¹¹B NMR spectroscopy is a particularly powerful tool for characterizing boronic acids. nsf.govnih.gov The chemical shift in ¹¹B NMR is sensitive to the hybridization state of the boron atom, allowing for the distinction between the trigonal planar sp² hybridized boronic acid and the tetrahedral sp³ hybridized boronate species that can form in the presence of diols or at higher pH. nsf.govnih.gov Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate theoretical NMR chemical shifts, which can then be compared with experimental data to validate the proposed structure. researchgate.net It's worth noting that boronic acids can form oligomeric structures, particularly boroxines (cyclic trimers), which can complicate NMR spectra. reddit.com

Future Directions and Emerging Research Areas in the Chemistry of 4 Bromofuran 3 Yl Boronic Acid

The landscape of organic synthesis is in a constant state of evolution, driven by the demand for more efficient, selective, and sustainable chemical transformations. (4-Bromofuran-3-yl)boronic acid, a halogenated heterocyclic organoboron compound, sits (B43327) at the intersection of several key research trends. Its inherent functionalities—a reactive boronic acid, a versatile furan (B31954) ring, and a strategically placed bromine atom—make it a valuable building block for medicinal chemistry and materials science. Future research is poised to unlock its full potential by addressing current limitations and exploring novel applications. This article details the emerging research areas and future directions centered on this and structurally related furan boronic acid scaffolds.

Q & A

Basic Research Questions

Q. How can (4-Bromofuran-3-yl)boronic acid be synthesized, and what purification challenges arise?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling or protodeboronation of boronic esters. However, purification is complicated by the compound’s sensitivity to moisture and propensity for trimerization. Column chromatography under inert atmospheres (argon/nitrogen) using anhydrous solvents (e.g., THF or DCM) is recommended. Stabilization via esterification with diols (e.g., pinacol) can mitigate trimerization during purification .

Q. What are the primary applications of this compound in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : This compound serves as a coupling partner for aryl halides in Suzuki reactions, enabling access to biaryl furan derivatives. Key parameters include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

- Base : Na₂CO₃ or Cs₂CO₃ in aqueous/organic biphasic systems.

- Solvent : DME or THF at 80–100°C.

Post-reaction, boronate intermediates are hydrolyzed under mild acidic conditions (e.g., 1M HCl) .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density distribution. Software like SPARTAN’14 can optimize geometry and calculate Fukui indices to identify nucleophilic/electrophilic sites. These studies reveal steric hindrance from the bromine substituent and electron-withdrawing effects of the boronic acid group, which influence coupling efficiency .

Advanced Research Questions

Q. How do kinetic and thermodynamic factors govern the binding of this compound to diols in aqueous media?

- Methodological Answer : Stopped-flow fluorescence spectroscopy quantifies binding kinetics (e.g., kon and koff). For example:

- Experimental Setup : Mix equimolar boronic acid and diol (e.g., D-fructose) in pH 7.4 PBS buffer.

- Data Analysis : Fit fluorescence quenching curves to pseudo-first-order models.

Studies show kon values follow D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic stability .

Q. What strategies mitigate non-specific interactions when using this compound in glycoprotein sensing?

- Methodological Answer : Surface plasmon resonance (SPR) studies reveal that secondary interactions (e.g., hydrophobic/hydrogen bonding) reduce selectivity. Mitigation strategies include:

- Buffer Optimization : Use high-ionic-strength buffers (e.g., 150 mM NaCl) to suppress electrostatic interactions.

- Surface Engineering : Co-immobilize polyethylene glycol (PEG) spacers to minimize non-specific adsorption .

Q. How can MALDI-MS overcome dehydration/trimerization artifacts when analyzing this compound-containing peptides?

- Methodological Answer : Derivatization protocols prevent boroxine formation:

| Derivatization Method | Matrix | Outcome |

|---|---|---|

| Pinacol esterification | DHB | Stabilizes boronic acid, eliminates trimerization |

| In situ on-plate reaction with 2,5-DHB | DHB | Forms stable esters during MALDI preparation |

| Post-derivatization, collision-induced dissociation (CID) enables sequencing of branched peptides with multiple boronic acid groups . |

Q. How do photoresponsive azobenzene-boronic acid hybrids enhance control over diol binding?

- Methodological Answer : Incorporating ortho-azobenzene groups allows reversible E↔Z isomerization under visible light. For example:

- Red light (620 nm) : Induces Z isomer, enhancing diol binding affinity 20-fold.

- Blue light (450 nm) : Reverts to E isomer, releasing the diol.

Applications include light-tunable hydrogels for drug delivery .

Q. What rational design principles apply to incorporating this compound into protease inhibitors?

- Methodological Answer : The boronic acid moiety acts as a transition-state analog in serine protease inhibition (e.g., proteasome, thrombin). Design steps:

Structural Mimicry : Align boronic acid with catalytic serine residue (e.g., P1 position).

Computational Docking : Use AutoDock or Schrödinger to optimize binding to active sites.

Bioisosteric Replacement : Substitute labile ester groups with boronic acid to enhance stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。